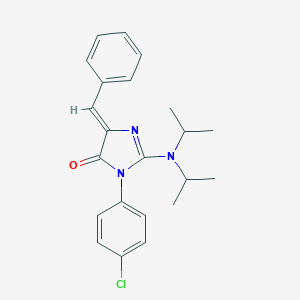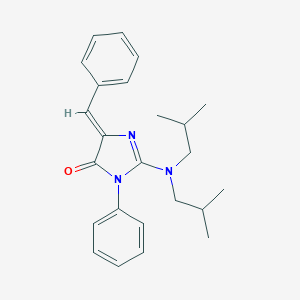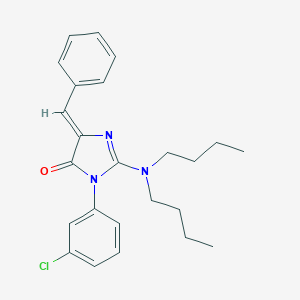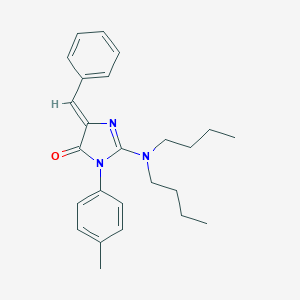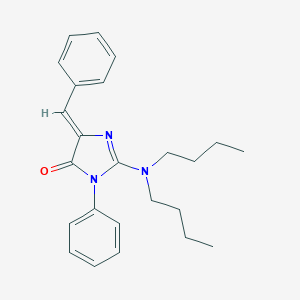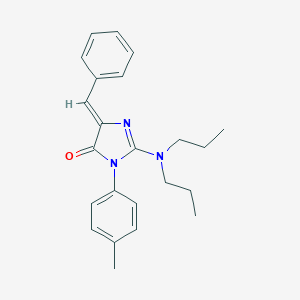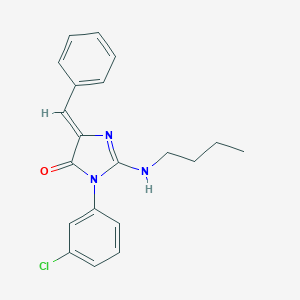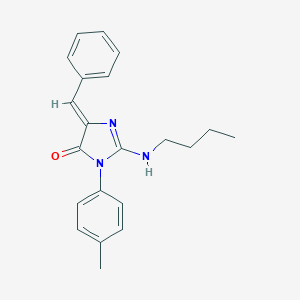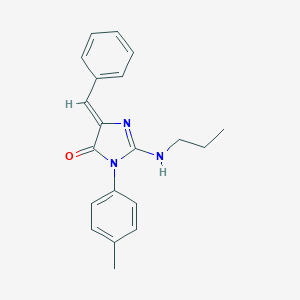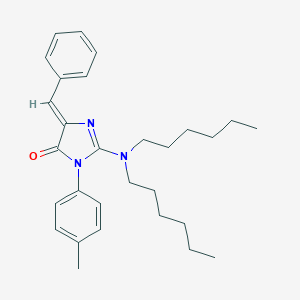![molecular formula C21H24O2 B295996 4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde, commonly known as HPPVB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HPPVB belongs to the family of benzaldehyde derivatives and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of HPPVB is not fully understood. However, it is believed that HPPVB acts as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPVB has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be rapidly metabolized and eliminated from the body. Additionally, HPPVB has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPPVB in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other compounds. Additionally, HPPVB has low toxicity and minimal side effects, making it a safe option for use in animal studies. However, one limitation of using HPPVB is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of HPPVB in scientific research. One potential application is in the development of new cancer treatments, particularly in photodynamic therapy. Additionally, HPPVB may have potential applications in the development of new fluorescent probes for detecting other compounds. Further research is needed to fully understand the mechanism of action of HPPVB and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of HPPVB involves a series of chemical reactions. The first step involves the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate to form 4-(hexyloxy)benzaldehyde. This intermediate is then reacted with 4-bromoacetophenone in the presence of sodium hydride to form 4-{2-[4-(hexyloxy)phenyl]vinyl}benzaldehyde. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
HPPVB has potential applications in various scientific research fields. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc. HPPVB has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, HPPVB has been utilized as a building block for the synthesis of other organic compounds.
Propiedades
Fórmula molecular |
C21H24O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C21H24O2/c1-2-3-4-5-16-23-21-14-12-19(13-15-21)7-6-18-8-10-20(17-22)11-9-18/h6-15,17H,2-5,16H2,1H3/b7-6+ |
Clave InChI |
WOTNDWGZTNOHMR-VOTSOKGWSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


